N-Boc-2-bromoaminoethane N-Boc-2-bromoaminoethane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13942899
InChI: InChI=1S/C7H14BrNO2/c1-5-9(8)6(10)11-7(2,3)4/h5H2,1-4H3
SMILES:
Molecular Formula: C7H14BrNO2
Molecular Weight: 224.10 g/mol

N-Boc-2-bromoaminoethane

CAS No.:

Cat. No.: VC13942899

Molecular Formula: C7H14BrNO2

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-bromoaminoethane -

Specification

Molecular Formula C7H14BrNO2
Molecular Weight 224.10 g/mol
IUPAC Name tert-butyl N-bromo-N-ethylcarbamate
Standard InChI InChI=1S/C7H14BrNO2/c1-5-9(8)6(10)11-7(2,3)4/h5H2,1-4H3
Standard InChI Key GQCHIWCXZOBMCO-UHFFFAOYSA-N
Canonical SMILES CCN(C(=O)OC(C)(C)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Boc-2-bromoaminoethane consists of a two-carbon ethyl chain substituted with a bromine atom at the terminal position and a Boc-protected amine group. The Boc group, a tert-butoxycarbonyl moiety, shields the amine functionality during synthetic operations, preventing unwanted side reactions such as nucleophilic attacks or oxidations . The compound’s IUPAC name, 2-methyl-2-propanyl (2-bromoethyl)carbamate, reflects its esterified carbamate structure, where the tert-butyl group enhances steric bulk and solubility in organic solvents .

Physical and Spectral Data

The compound typically presents as a white crystalline solid with limited aqueous solubility, favoring polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key spectroscopic identifiers include:

  • ¹H NMR: Signals at δ 1.44 ppm (9H, s, tert-butyl), δ 3.40–3.60 ppm (2H, t, CH₂Br), and δ 4.80–5.00 ppm (1H, br, NH) .

  • IR: Stretches at ~1700 cm⁻¹ (C=O of carbamate) and ~1150 cm⁻¹ (C-O of ester) .

PropertyValueSource
Molecular FormulaC₇H₁₄BrNO₂
Average Mass224.10 g/mol
Melting Point45–50°C (lit.)
SolubilityDMF, THF, CH₂Cl₂

Synthesis and Reaction Mechanisms

Stepwise Synthesis

The preparation of N-Boc-2-bromoaminoethane typically involves a two-step protocol:

  • Protection of 2-Bromoethylamine:
    Reaction of 2-bromoethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine yields the Boc-protected intermediate. This step ensures selective protection of the amine group while retaining the bromine’s reactivity .

  • Purification:
    Column chromatography or recrystallization from ethyl acetate/hexane mixtures isolates the pure product, as evidenced by thin-layer chromatography (TLC) .

Comparative Analysis with Structural Analogs

Functional Group Variations

Compared to simpler amines like 2-bromoethylamine, the Boc group in N-Boc-2-bromoaminoethane confers:

  • Enhanced Stability: Resistance to oxidation and nucleophilic degradation .

  • Controlled Reactivity: Selective deprotection enables sequential functionalization .

CompoundKey Features
2-BromoethylamineUnprotected amine; prone to side reactions
tert-Butyl carbamateLacks bromine; used as a non-reactive analog

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